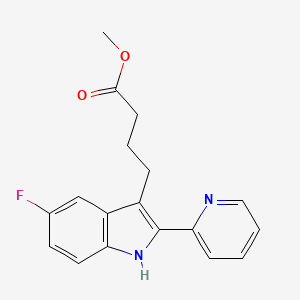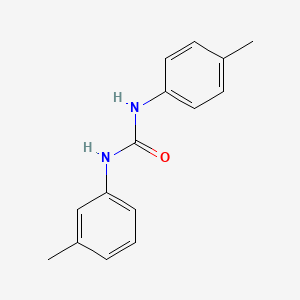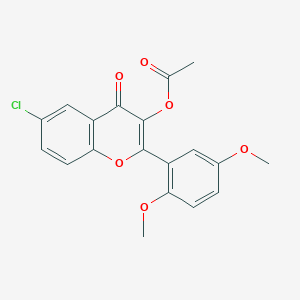![molecular formula C24H31N3O3 B11483741 N-(2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide](/img/structure/B11483741.png)
N-(2-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally characterized by the presence of a benzodiazole ring, a methoxyphenoxy group, and a dimethylpropanamide moiety. It is often studied for its potential therapeutic effects, particularly in the treatment of chronic conditions such as angina.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE involves multiple steps. One common method includes the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(2-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with piperazine to yield 2-(2-methoxyphenoxy)-1-(piperazin-1-yl)ethanol. The final step involves the condensation of this intermediate with 2,6-dimethylaniline and chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating chronic angina and other cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets in the body. It is known to inhibit the late sodium current (INaL) in cardiac cells, which helps to reduce calcium overload and improve myocardial function. This action is particularly beneficial in conditions like chronic angina, where it helps to alleviate symptoms by improving oxygen supply to the heart .
Comparison with Similar Compounds
Similar Compounds
Ranolazine: Chemically similar and used for treating chronic angina.
Lidocaine: Shares some structural features and is used as a local anesthetic.
Mexiletine: Another antiarrhythmic agent with a similar mechanism of action.
Uniqueness
N-(2-{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific structural features that confer distinct pharmacological properties. Its ability to selectively inhibit the late sodium current without significantly affecting heart rate or blood pressure makes it a valuable therapeutic agent .
Properties
Molecular Formula |
C24H31N3O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C24H31N3O3/c1-24(2,3)23(28)25-15-14-22-26-18-10-5-6-11-19(18)27(22)16-9-17-30-21-13-8-7-12-20(21)29-4/h5-8,10-13H,9,14-17H2,1-4H3,(H,25,28) |
InChI Key |
WMXROLBESRRKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}benzenesulfonamide](/img/structure/B11483660.png)

![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide](/img/structure/B11483671.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11483688.png)
![6-butyl-8-(4-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483695.png)
![12-methyl-2,3,9,9a-tetrahydro-1H-3a,9-(epiminoethano)cyclopenta[b]chromen-11-one](/img/structure/B11483709.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B11483711.png)
![1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine](/img/structure/B11483716.png)

![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-fluorophenyl)-3-(2-pyrazinyl)-](/img/structure/B11483732.png)
![5'-(4-Methoxyphenyl)-3-nitro-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11483737.png)

![4-{5-[(3,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11483754.png)
